- Discovery of novel serine palmitoyltransferase inhibitors as cancer therapeutic agentsBioorganic & Medicinal Chemistry, 2018, 26(9), 2452-2465,
Cas no 923283-54-9 (methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate)

923283-54-9 structure
اسم المنتج:methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
كاس عدد:923283-54-9
وسط:C6H9N3O2
ميغاواط:155.154560804367
MDL:MFCD04969992
CID:737853
PubChem ID:4715109
methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1H-Pyrazole-5-carboxylic acid, 4-amino-1-methyl-, methyl ester
- methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
- 4-AMINO-2-METHYL-2H-PYRAZOLE-3-CARBOXYLIC ACIDMETHYL ESTER
- methyl 4-amino-2-methylpyrazole-3-carboxylate
- 4-Amino-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester
- 4-amino-2-methyl-2 h-pyrazole-3-carboxylic acid m ethyl ester
- Z1198164939
- DTXSID50405829
- SCHEMBL1876572
- AS-47539
- 923283-54-9
- STK301303
- AKOS000310173
- ALBB-017927
- 1H-pyrazole-5-carboxylic acid, 4-amino-1-methyl-, methyl ester, hydrochloride
- SY276006
- F14191
- methyl4-amino-1-methyl-1H-pyrazole-5-carboxylate
- CS-0096248
- EN300-204808
- MFCD04969992
- DB-114750
-
- MDL: MFCD04969992
- نواة داخلي: 1S/C6H9N3O2/c1-9-5(6(10)11-2)4(7)3-8-9/h3H,7H2,1-2H3
- مفتاح Inchi: WMYQZQLKVASMIV-UHFFFAOYSA-N
- ابتسامات: O=C(C1N(C)N=CC=1N)OC
حساب السمة
- نوعية دقيقة: 155.069476538g/mol
- النظائر كتلة واحدة: 155.069476538g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 5
- عدد الذرات الثقيلة: 11
- تدوير ملزمة العد: 2
- تعقيدات: 162
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 0.3
- طوبولوجي سطح القطب: 70.1Ų
methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-204808-0.05g |
methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |
923283-54-9 | 95% | 0.05g |
$42.0 | 2023-07-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M11430-1g |
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |
923283-54-9 | 1g |
¥1350.0 | 2021-09-08 | ||
Chemenu | CM332450-5g |
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |
923283-54-9 | 95%+ | 5g |
$790 | 2023-02-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6669-1G |
methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |
923283-54-9 | 95% | 1g |
¥ 1,372.00 | 2023-04-12 | |
eNovation Chemicals LLC | Y1289200-5g |
Methyl 4-aMino-1-Methyl-1h-pyrazole-5-carboxylate |
923283-54-9 | 97% | 5g |
$600 | 2023-09-03 | |
TRC | M328485-100mg |
Methyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate |
923283-54-9 | 100mg |
$87.00 | 2023-05-17 | ||
Chemenu | CM332450-1g |
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |
923283-54-9 | 95%+ | 1g |
$329 | 2021-08-18 | |
TRC | M328485-250mg |
Methyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate |
923283-54-9 | 250mg |
$98.00 | 2023-05-17 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M11430-25g |
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |
923283-54-9 | 25g |
¥12250.0 | 2021-09-08 | ||
Enamine | EN300-204808-0.1g |
methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |
923283-54-9 | 95% | 0.1g |
$62.0 | 2023-07-10 |
methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Water ; 2 h, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 15 psi, rt
المراجع
- Phosphonic acid compound and prodrug thereof, and preparation methods for and uses of phosphonic acid compound and prodrug thereof, World Intellectual Property Organization, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
المراجع
- 8-Oxo-3-azabicyclo[3.2.1]octane compound or salt, preparation method and application as ATR inhibitor, World Intellectual Property Organization, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Iron , Calcium chloride Solvents: Ethanol , Water ; 3 h, 60 °C; 60 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9, rt
المراجع
- Design, Synthesis, and Physicochemical and Pharmacological Profiling of 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Derivatives with Antiosteoarthritic Activity In VivoJournal of Medicinal Chemistry, 2020, 63(13), 7369-7391,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, 25 °C
المراجع
- 5-Morpholin-4-ylpyrazolo[4,3-b]pyridine derivatives as ATR kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
المراجع
- Preparation of bimorpholine substituted heterocyclic compound as ATR kinase inhibitors, China, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt
المراجع
- Pyrazolopyrimidines useful as Aurora kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of Aurora kinase mediated diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 1 h, 40 psi, rt
المراجع
- Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure-activity relationship, in vitro and in vivo evaluation as antitumor agentsBioorganic & Medicinal Chemistry Letters, 2021, 41,,
طريقة الإنتاج 9
رد فعل الشرط
المراجع
- Aminopyrazole derivatives, process for the preparation thereof, and composition for preventing or treating ischemic diseases containing the same, United States, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium , Water Solvents: Methanol ; 5 h, 30 psi, rt
المراجع
- Preparation of hydroxypurine compounds as PDE2 or TNFα inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane ; 3 h, 25 °C
المراجع
- Preparation of tankyrase inhibitor for treating cancer, China, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
المراجع
- Preparation of bicyclic heteroaryl boronate derivatives as ectonucleotide pyrophosphatase phosphodiesterase 1 inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 40 atm, rt
المراجع
- Preparation of acylaminopyrazoles for preventing or treating ischemic diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 40 Pa, rt
المراجع
- Preparation of 1-acyl-4-acylaminopiperidine derivatives as serine palmitoyltransferase (SPT) inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 6 h, rt
المراجع
- Preparation of pyrimidine derivatives as TGR5 agonists, World Intellectual Property Organization, , ,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 30 min, 55 psi, rt
المراجع
- Pyrazolo[4,3-d]pyrimidines as antitumor agents and their preparation, World Intellectual Property Organization, , ,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, 30 psi, rt
المراجع
- Pyrazolopyrimidinone derivatives for modulating SF-1 and their preparation, World Intellectual Property Organization, , ,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Sodium dithionite Solvents: Methanol , Water ; 30 min, rt; 3 h, 50 °C; overnight, rt
المراجع
- Methylation of 4-nitro-3(5)-pyrazolecarboxylic acidTetrahedron Letters, 2009, 50(22), 2624-2627,
methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Raw materials
methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Preparation Products
methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate الوثائق ذات الصلة
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
923283-54-9 (methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate) منتجات ذات صلة
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- 1427556-45-3(N-(Biphenyl-3-yl)dibenzo[b,d]furan-3-amine)
- 1628702-40-8(methyl 4-amino-3-chloro-5-fluoro-6-(7-fluoro-1H-indol-6-yl)pyridine-2-carboxylate)
- 1007540-15-9((3-ethyl-1H-pyrazol-4-yl)methanamine)
- 1311317-68-6(7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride)
- 393791-71-4(tert-butyl (2S,4S)-4-chloro-2-(hydroxymethyl)pyrrolidine-1-carboxylate)
- 1017179-95-1([5-(MORPHOLIN-4-YL)-1,3,4-OXADIAZOL-2-YL]METHANAMINE)
- 920410-84-0(1-(2-methoxyethyl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopentadpyrimidin-2-one)
- 1805957-97-4(Ethyl 2,6-diamino-3-(difluoromethyl)pyridine-5-acetate)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:923283-54-9)methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

نقاء:99%/99%
كمية:5g/25g
الأسعار ($):183.0/640.0